![molecular formula C19H20N4O5S B2527546 N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 900005-48-3](/img/structure/B2527546.png)
N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Chemical Synthesis
Research into heterocyclic compounds has revealed various applications in chemical synthesis and the development of pharmaceuticals. For example, the study by Banfield et al. (1987) discussed the formation and X-ray structure determination of heterocyclic derivatives, showcasing their potential in designing complex molecules for medical and industrial applications (Banfield, Fallon, & Gatehouse, 1987). Similarly, the work by Abu‐Hashem et al. (2020) on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the therapeutic applications of such derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Imaging and PET Scans
In the field of diagnostic imaging, the synthesis of selective radioligands, such as [18F]PBR111, illustrates the application of heterocyclic acetamides in positron emission tomography (PET) scans. This method facilitates the in vivo imaging of specific proteins or molecular markers, contributing to the advancement of medical diagnostics and therapeutic monitoring (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives have demonstrated potential anticonvulsant properties. These studies highlight the importance of heterocyclic compounds in developing new treatments for epilepsy and other seizure disorders, showcasing the diverse therapeutic applications of these chemical entities (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antimicrobial Activity
The antimicrobial properties of novel pyrimidinone and oxazinone derivatives fused with thiophene rings underscore the potential of heterocyclic compounds in addressing antibiotic resistance. The ability to target a range of microbial pathogens with these synthesized compounds opens new avenues for the development of antimicrobial agents, contributing to global health efforts in combating infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-22-17-16(18(25)23(2)19(22)26)14(7-8-20-17)29-10-15(24)21-12-9-11(27-3)5-6-13(12)28-4/h5-9H,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMRVLYAOZRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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